2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C5H7ClF3NO It is a derivative of acetamide, characterized by the presence of a chloro group, a methyl group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Step 1: Dissolve sodium hydroxide in water and cool the solution to 5°C.
Step 2: Add a solution of 2,2,2-trifluoroethylamine hydrochloride in water dropwise to the sodium hydroxide solution at 5°C.
Step 3: Add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 5°C.
Step 4: Stir the reaction mixture for several hours until the reaction is complete.
Step 5: Extract the product with an organic solvent and purify it by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation: The compound can be oxidized to form N-oxide derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in anhydrous solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with various functional groups replacing the chloro group.
Hydrolysis: N-methyl-N-(2,2,2-trifluoroethyl)acetamide and hydrochloric acid.
Oxidation: N-oxide derivatives of the original compound.
Scientific Research Applications
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar structure but with two methyl groups instead of a methyl and a trifluoroethyl group.
2-chloro-N-methoxy-N-methylacetamide: Contains a methoxy group instead of a trifluoroethyl group.
Uniqueness
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its non-fluorinated analogs. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials with specialized applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-10(4(11)2-6)3-5(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCJMIEJODJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179829-40-3 | |
Record name | 2-chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.